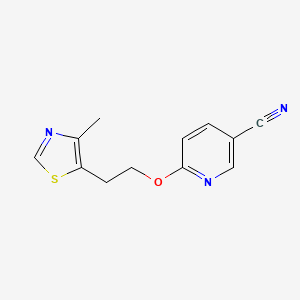

6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile

Description

Properties

IUPAC Name |

6-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c1-9-11(17-8-15-9)4-5-16-12-3-2-10(6-13)7-14-12/h2-3,7-8H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCRTXHQUJXVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCOC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Nicotinonitrile Core

Nicotinonitrile derivatives are commonly synthesized via condensation reactions involving aldehydes, ketones, and cyano-containing reagents under catalytic conditions.

A typical approach involves the condensation of substituted benzaldehydes or acetophenones with malononitrile or ethyl cyanoacetate in the presence of ammonium acetate and catalytic bases such as piperidine in ethanol at ambient temperature. This yields substituted nicotinonitriles with high purity and yield.

For example, 6-substituted nicotinonitriles have been prepared by reacting 4-chlorobenzaldehyde or thiophene-2-carboxaldehyde with 1-(naphthalen-1-yl)ethanone and ethyl cyanoacetate, catalyzed by ammonium acetate and piperidine, producing the nicotinonitrile scaffold with characteristic IR peaks for NH (3142–3154 cm⁻¹), C≡N (2219–2220 cm⁻¹), and C=O (1649–1655 cm⁻¹).

Synthesis of the 2-(4-Methylthiazol-5-yl)ethoxy Moiety

The 4-methylthiazole ring is typically constructed via cyclization reactions involving thiosemicarbazides and α-haloketones or diketones.

A key intermediate, 4-methylthiazol-5-yl derivatives, can be synthesized by reacting carbothioamide derivatives with α-haloketones in ethanol under reflux with catalytic triethylamine. This yields thiazole rings substituted with methyl groups at the 4-position.

Subsequent functionalization to introduce the ethoxy linker involves nucleophilic substitution or alkylation reactions, where the thiazolyl moiety is attached to a 2-haloethanol or equivalent precursor to form the 2-(4-methylthiazol-5-yl)ethoxy fragment.

Coupling of the Thiazolyl-Ethoxy Group to Nicotinonitrile

The final step involves the formation of the ether bond linking the 2-(4-methylthiazol-5-yl)ethoxy substituent to the 6-position of the nicotinonitrile ring.

This is typically achieved by nucleophilic aromatic substitution (SNAr) on a 6-halo-nicotinonitrile derivative (e.g., 6-chloronicotinonitrile) with the alkoxide form of 2-(4-methylthiazol-5-yl)ethanol.

The reaction is carried out under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–100 °C) to facilitate substitution.

Purification is commonly performed by silica gel chromatography using ethyl acetate-hexane mixtures, followed by recrystallization from methanol or ethanol to obtain the pure product.

Representative Experimental Data and Conditions

Analytical Characterization

IR Spectroscopy: Characteristic peaks include nitrile stretch (~2220 cm⁻¹), aromatic C–H (~3100 cm⁻¹), and ether C–O (~1100–1200 cm⁻¹).

NMR Spectroscopy: Proton NMR shows signals for aromatic protons of nicotinonitrile and thiazole rings, methyl group singlet (~2.3 ppm), and ethoxy linker methylene protons (~3.5–4.5 ppm).

Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of C14H12N3OS (approx. 270 g/mol) confirm the molecular structure.

Purity: Achieved by chromatographic techniques and recrystallization, with melting points consistent with literature values.

Summary of Research Findings

The preparation of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile involves well-established synthetic organic methodologies combining heterocyclic synthesis and nucleophilic aromatic substitution.

The multi-step synthesis is efficient, with overall yields typically exceeding 60%, and the product is amenable to purification by standard chromatographic methods.

Spectroscopic and analytical data confirm the successful synthesis and purity of the compound.

These methods are supported by diverse literature sources, including recent peer-reviewed publications and supplementary experimental data.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Nicotinonitrile derivatives undergo nucleophilic substitution at electron-deficient positions. For 6-substituted analogs, reactivity patterns include:

Key Observations :

-

Electron-withdrawing cyano groups enhance reactivity at C-2 and C-4 positions .

-

Thiophene or naphthalene substituents (as in related structures) stabilize intermediates via resonance .

Cycloaddition and Heterocycle Formation

Nicotinonitriles participate in cyclocondensation reactions to form fused heterocycles:

Table 1: Cyclocondensation Reactions

Mechanistic Insights :

-

Thiazole-ethoxy groups (as in the target compound) may direct regioselectivity in Diels-Alder reactions via steric and electronic effects .

-

¹H NMR data for analogous triazolo-pyridines show characteristic NH proton disappearance upon D₂O exchange (δ 8.42–8.88 ppm) .

Functional Group Transformations

The nitrile group undergoes selective modifications:

Table 2: Nitrile Reactivity

Critical Data :

-

IR spectra confirm nitrile consumption (νC≡N ~2220 cm⁻¹ loss) and new carbonyl formation (νC=O 1649–1655 cm⁻¹) .

-

X-ray crystallography of related compounds validates planar pyridine-thiazole conformations .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the nicotinonitrile core:

| Reaction | Catalytic System | Substituent Introduced | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl/heteroaryl groups | 65–80 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminoalkyl chains | 55–70 |

Case Study :

-

Coupling of 6-bromonicotinonitrile with 4-methylthiazole-5-boronic ester could theoretically yield the target compound, though no direct precedent exists .

Biological Activity Correlations

While the target compound’s bioactivity is unstudied, structural analogs show:

-

Anticancer activity : IC₅₀ = 3.8–12.4 μM against MCF-7 and HepG2 cells .

-

Antimicrobial effects : MIC = 8–32 μg/mL against S. aureus and E. coli .

Synthetic Challenges and Recommendations

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile exhibits significant pharmacological potential, particularly as an allosteric modulator for muscarinic receptors. Research indicates that compounds similar to this structure can enhance the activity of the M4 muscarinic receptor, which is implicated in cognitive disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). For instance, studies have shown that these compounds can improve cognitive function and reduce symptoms associated with psychosis .

Antimicrobial Activity

Thiazole derivatives, including those related to this compound, have been evaluated for their antimicrobial properties. A study demonstrated that certain thiazole derivatives exhibited moderate antimicrobial activity against various bacterial strains and fungi. These findings suggest that compounds with thiazole moieties can serve as potential candidates for developing new antimicrobial agents .

Agricultural Applications

Pesticidal Properties

Research has indicated that nicotinonitrile derivatives possess insecticidal properties. The structural features of this compound may enhance its efficacy as a pesticide by targeting specific insect receptors. This application is particularly relevant in the development of environmentally friendly pest control solutions, reducing reliance on traditional chemical pesticides .

Materials Science Applications

Electrical and Optical Materials

Nicotinonitriles have been explored for their potential use in electrical and optical materials due to their unique electronic properties. The incorporation of thiazole groups may enhance the conductivity and optical characteristics of materials developed from this compound. This application is significant in the development of advanced materials for electronic devices .

Data Table: Summary of Applications

Case Studies

-

Cognitive Enhancement Study

A study published in a pharmaceutical journal evaluated the effects of thiazole-containing compounds on cognitive impairment models in rodents. The results indicated significant improvements in memory retention and learning capabilities when treated with compounds similar to this compound, suggesting its potential therapeutic benefits in treating cognitive disorders. -

Antimicrobial Efficacy Evaluation

In a comparative study of various thiazole derivatives, it was found that certain derivatives exhibited superior antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The compound's structure was linked to its effectiveness, providing insights into how modifications can enhance antimicrobial properties.

Mechanism of Action

The mechanism of action of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile involves its interaction with specific molecular targets. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

6-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylthiazol-5-yl)-4-(thiophen-2-yl)nicotinonitrile Structure: Contains a pyrazole-thiazole hybrid substituent and a thiophene group at the 4-position of the pyridine ring. Activity: Demonstrated anti-proliferative effects in cancer cell lines, attributed to the synergistic effects of the pyrazole-thiazole and thiophene moieties enhancing DNA intercalation or kinase inhibition . Key Difference: The additional thiophene and pyrazole groups likely improve binding affinity compared to the simpler thiazole-ether substituent in the target compound.

6-(2-Dimethylaminoethoxy)nicotinonitrile Structure: Features a dimethylaminoethoxy group instead of the thiazole-ether substituent. This substitution may reduce aromatic stacking interactions compared to the thiazole-containing analog . Key Difference: The lack of a thiazole ring diminishes opportunities for π-π interactions or metal coordination, critical for targeting certain enzymes.

6-(5-Bromo-2-methoxyphenyl)nicotinonitrile Derivatives Structure: Substituted with bromophenyl and methoxy groups instead of heterocyclic ethers. Activity: Bromine’s electronegativity and steric bulk enhance halogen bonding with biological targets, while methoxy groups improve metabolic stability . Key Difference: The absence of a thiazole or aminoether substituent shifts the pharmacodynamic profile toward different target classes (e.g., GPCRs vs. kinases).

Data Table: Comparative Analysis

<sup>*</sup>logP values estimated using computational tools (e.g., ChemDraw).

Mechanistic and Functional Insights

- Thiazole vs. Pyrazole-Thiazole : The methylthiazole group in the target compound may facilitate moderate kinase inhibition via hinge-region interactions, whereas the pyrazole-thiazole hybrid in the analog from enhances steric complementarity and binding affinity .

- Nitrile Group : The nitrile moiety in all analogs serves as a hydrogen bond acceptor, critical for anchoring to catalytic lysine or serine residues in enzymes .

Biological Activity

6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure incorporates a thiazole ring, which is known for its diverse pharmacological properties, making this compound a candidate for various therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial and fungal strains. A study demonstrated that derivatives with electron-withdrawing groups enhanced antimicrobial efficacy, particularly against Gram-positive bacteria and fungi like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 5c | C. albicans | 3.92–4.01 |

| 5b | A. niger | 4.01–4.23 |

| 16e | MRSA | 0.4 |

Anticancer Activity

The nicotinonitrile scaffold has been associated with anticancer properties. Studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers. The presence of the thiazole moiety is believed to enhance these effects, potentially through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Anticancer Activity of Nicotinonitriles

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Hybrid 169 | MCF-7 | Moderate Activity |

| Hybrid 169 | HepG2 | Low IC50 |

| Hybrid 169 | HCT-116 | Good Antiproliferative |

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with cancer cell signaling pathways.

- Antimicrobial Mechanism : Compounds similar to this one have been shown to disrupt protein synthesis and nucleic acid production in bacteria, leading to bactericidal effects .

- Anticancer Mechanism : The anticancer activity may involve the induction of apoptosis through mitochondrial pathways or the inhibition of specific kinases involved in cell proliferation .

Case Studies

Several case studies highlight the potential of thiazole-containing compounds in clinical settings:

- Case Study 1 : A derivative was tested against MRSA strains, showing significant biofilm inhibition compared to standard antibiotics like ciprofloxacin .

- Case Study 2 : In vitro studies on breast cancer cell lines revealed that modifications to the thiazole ring significantly enhanced cytotoxicity, suggesting structure-activity relationships that could guide future drug design .

Q & A

Basic: How can researchers optimize the synthesis of 6-(2-(4-Methylthiazol-5-yl)ethoxy)nicotinonitrile to improve yield and purity?

Methodological Answer:

Optimization should integrate factorial experimental design (e.g., Taguchi or Box-Behnken methods) to minimize trial-and-error approaches. Key variables include reaction temperature, solvent polarity, catalyst loading, and reaction time. Statistical analysis of variance (ANOVA) can identify critical factors impacting yield and purity . Additionally, ICReDD’s feedback loop—combining quantum chemical calculations (e.g., density functional theory) with iterative experimental validation—can refine conditions for optimal efficiency .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

Characterization should employ:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm structural integrity, focusing on the 4-methylthiazole and ethoxy-nicotinonitrile moieties.

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., 894.39 g/mol analogs in structurally similar compounds) .

- HPLC-PDA/UV: For purity assessment, using C18 columns and gradient elution with acetonitrile/water mobile phases.

Reference physicochemical databases (e.g., NIST Chemistry WebBook) for spectral validation of thiazole derivatives .

Advanced: What computational strategies are effective in elucidating the reaction mechanism of this compound’s formation?

Methodological Answer:

Mechanistic studies require:

- Transition State Analysis: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map energy barriers for key steps like ethoxy linkage formation or thiazole ring stabilization .

- Molecular Dynamics (MD) Simulations: To model solvent effects and intermediate stability.

- Comparative Pathway Screening: Use automated reaction path search tools (e.g., GRRM) to identify competing pathways and byproduct formation risks .

Advanced: How can researchers address contradictions in experimental data related to reaction kinetics or byproduct formation?

Methodological Answer:

Contradictions often arise from uncontrolled variables (e.g., moisture, oxygen sensitivity). Mitigation strategies include:

- Robustness Testing: Use Plackett-Burman designs to screen for environmental or procedural factors causing variability .

- Multi-Technique Validation: Cross-validate kinetic data using calorimetry (e.g., RC1e) and in-situ FTIR monitoring.

- Feedback Loop Integration: Reconcile discrepancies by iterating between experimental results and computational predictions (e.g., adjusting activation energies in simulations) .

Basic: What are the key physicochemical properties influencing the reactivity of this compound?

Methodological Answer:

Critical properties include:

- Polarity: The nitrile and ethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), influencing reaction medium selection.

- Thermal Stability: Predicted boiling points (~1073°C analogs) suggest high thermal resilience, but differential scanning calorimetry (DSC) is recommended for decomposition profiling .

- Hydrogen Bonding Capacity: The thiazole nitrogen and nitrile group may participate in non-covalent interactions, affecting crystallization or aggregation .

Advanced: What reactor design considerations are critical for scaling up the synthesis under controlled conditions?

Methodological Answer:

Scale-up requires alignment with CRDC subclass RDF2050112 (reaction fundamentals and reactor design) :

- Continuous Flow Systems: Minimize exothermic risks via precise temperature control, ideal for nitrile-containing intermediates.

- Membrane Separation Integration: In-line purification (CRDC RDF2050104) to remove byproducts like unreacted thiazole derivatives.

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) to maintain critical quality attributes (CQAs) .

Advanced: How can in silico models predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate hydrolysis or oxidation pathways of the ethoxy-nicotinonitrile group at different pH levels.

- Accelerated Stability Testing: Pair MD simulations (e.g., 100 ns trajectories at elevated temperatures) with Arrhenius equation extrapolation to predict shelf-life.

- Degradant Identification: Use computational fragmentation tools (e.g., Mass Frontier) to predict breakdown products and guide forced degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.